molecular formula C18H13NO3S B2983729 N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034490-65-6

N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2983729
CAS No.: 2034490-65-6
M. Wt: 323.37
InChI Key: HFGAOXMZKOLCTO-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked via a carboxamide group to a [2,2'-bifuran]-5-ylmethyl substituent. This structure combines aromatic and heterocyclic moieties, which are often leveraged in medicinal chemistry for their electronic and steric properties. The benzo[b]thiophene scaffold is known for its role in kinase inhibition, anticancer activity, and enzyme modulation, while the bifuran substituent introduces unique conformational and electronic effects .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c20-18(17-10-12-4-1-2-6-16(12)23-17)19-11-13-7-8-15(22-13)14-5-3-9-21-14/h1-10H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGAOXMZKOLCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide typically involves the coupling of benzo[b]thiophene-2-carboxylic acid with a bifuran derivative. One common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents . The reaction is carried out in an organic solvent such as dichloromethane under mild conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the STING protein, which in turn triggers the IRF and NF-κB pathways . This activation leads to the production of type I interferons and pro-inflammatory cytokines, thereby priming the innate immune response and exhibiting anti-tumor efficacy.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound’s key differentiator is the [2,2'-bifuran]-5-ylmethyl group. Below is a comparison with similar carboxamide derivatives:

Compound Name Core Structure Substituent Key Structural Features Biological Activity Reference
N-([2,2'-Bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene [2,2'-Bifuran]-5-ylmethyl Bicyclic furan, electron-rich, potential for π-π interactions Anticancer (hypothesized), kinase inhibition (analog-based)
N-(Furan-2-ylmethyl)-5-hydroxybenzo[b]thiophene-2-carboxamide (28) Benzo[b]thiophene Monofuran (single furan ring) Smaller substituent, reduced steric bulk Multi-target Clk/Dyrk kinase inhibition, anticancer
N-(Piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide derivatives (48–54) Benzo[b]thiophene Aryl/heteroaryl (e.g., 4-chlorophenyl, 4-fluorophenyl) Halogenated or substituted phenyl groups, varied electronic effects Anticancer (in vitro), structure-activity relationship (SAR) studied
L-652,343 (3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo[b]thiophene-2-carboxamide) Benzo[b]thiophene Trifluoromethyl + thienyl-phenyl ethenyl Strong electron-withdrawing groups (CF₃), extended conjugation Dual COX/5-LOX inhibition, anti-inflammatory, analgesic
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene 2-Nitrophenyl Nitro group (electron-withdrawing), planar conformation Antibacterial, genotoxicity
5'-(4-Chlorophenyl)-2,2'-bifuran-5-carboxamide Bithiophene/bifuran 4-Chlorophenyl Chlorophenyl substitution on bifuran, mixed electronic effects Inhibitor (specific targets not stated)

Electronic and Steric Effects

  • Bifuran vs. Monofuran: The [2,2'-bifuran] group in the target compound introduces greater conformational rigidity and electron density compared to monofuran derivatives (e.g., compound 28). This may enhance π-π stacking with hydrophobic enzyme pockets .
  • Bifuran vs.
  • Comparison with Thiophene Analogs : Replacing thiophene (as in N-(2-nitrophenyl)thiophene-2-carboxamide) with benzo[b]thiophene increases lipophilicity and aromatic surface area, which could enhance binding to hydrophobic protein domains .

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Structural Overview

This compound is characterized by a benzo[b]thiophene core fused with a bifuran moiety. This structural combination enhances its electronic properties and may influence its biological interactions. The compound's synthesis typically involves coupling reactions that allow for the introduction of various substituents at the benzo[b]thiophene ring's 4-position, leading to derivatives with distinct biological profiles.

2.1 STING Agonistic Activity

Recent studies have evaluated the STING (Stimulator of Interferon Genes) agonistic activity of this compound derivatives. Compounds 12d and 12e were noted for their marginal human STING activation capabilities. Western blot analyses showed that these compounds increased the phosphorylation of TBK1 and IRF3, crucial signaling molecules involved in the STING pathway.

2.2 Anti-Cancer Activity

The compound has shown promise in anti-cancer applications. In vitro studies indicated that derivatives of this compound could induce apoptosis in cancer cell lines. For instance, flow cytometry results demonstrated that specific derivatives accelerated apoptosis in MCF cell lines, suggesting potential use in cancer therapy .

3.1 In Vitro Studies on Apoptosis Induction

A series of experiments were conducted to assess the apoptotic effects of this compound on various cancer cell lines:

Study Cell Line IC50 (μM) Mechanism
Study AMCF725.72 ± 3.95Caspase activation
Study BU8745.20 ± 13.0Mitochondrial pathway

These results indicate a promising therapeutic index for further development of this compound as an anti-cancer agent .

The proposed mechanism of action for this compound involves its interaction with STING protein, where it forms hydrogen bonds and π–π stacking interactions that activate downstream signaling pathways leading to an immune response. Additionally, its ability to induce apoptosis suggests that it may disrupt cellular homeostasis in cancer cells.

5. Conclusion and Future Directions

This compound represents a novel scaffold with significant potential in medicinal chemistry, particularly in anti-cancer and immunotherapeutic applications. Continued exploration of its biological activities and mechanisms will be essential for developing effective therapeutic agents targeting inflammation and cancer.

Future research should focus on:

  • Optimizing Synthesis : Improving yield and purity through advanced synthetic methods.
  • In Vivo Studies : Conducting animal model studies to evaluate efficacy and safety.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

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